2-Chloro-6-ethoxy-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-ethoxy-4-nitrophenol is an organic compound with the molecular formula C8H8ClNO4 It is a derivative of phenol, characterized by the presence of chloro, ethoxy, and nitro substituents on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethoxy-4-nitrophenol typically involves multiple steps, starting from a suitable phenol derivative. One common method is the nitration of 2-chloro-6-ethoxyphenol using nitric acid under controlled conditions to introduce the nitro group at the para position relative to the hydroxyl group . The reaction conditions, such as temperature and concentration of reagents, are crucial to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-ethoxy-4-nitrophenol undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Reduction: Sodium dithionite, zinc, or hydrogen gas with a catalyst.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 2-Chloro-6-ethoxy-4-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-ethoxy-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-ethoxy-4-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The chloro and ethoxy groups may influence the compound’s reactivity and binding affinity to specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-nitrophenol
- 2-Chloro-6-nitrophenol
- 4-Nitrophenol
Comparison
Compared to similar compounds, 2-Chloro-6-ethoxy-4-nitrophenol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity . The combination of chloro, ethoxy, and nitro substituents provides a distinct chemical profile that can be advantageous in specific applications .
Eigenschaften
CAS-Nummer |
89979-11-3 |
---|---|
Molekularformel |
C8H8ClNO4 |
Molekulargewicht |
217.60 g/mol |
IUPAC-Name |
2-chloro-6-ethoxy-4-nitrophenol |
InChI |
InChI=1S/C8H8ClNO4/c1-2-14-7-4-5(10(12)13)3-6(9)8(7)11/h3-4,11H,2H2,1H3 |
InChI-Schlüssel |
PYZGFMJIKXCMCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.